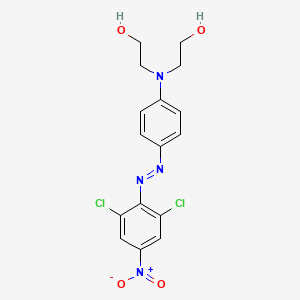
Ds-HAPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used in scientific research for its fluorescent properties, making it valuable in various analytical and diagnostic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ds-HAPP involves the coupling of anthrancenyl and dansyl fluorophores. The process typically includes the following steps:
Formation of the Dansyl Chloride Intermediate: Dansyl chloride is synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The dansyl chloride intermediate is then coupled with an anthrancenyl derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) or other automated purification techniques are used to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ds-HAPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound with altered fluorescent properties.
Reduction: Reduced forms of this compound with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups, potentially altering the compound’s binding properties.
Applications De Recherche Scientifique
Ds-HAPP is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect biomarkers or pathogens.
Industry: Applied in quality control processes to monitor the presence of specific compounds in products.
Mécanisme D'action
Ds-HAPP exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, allowing for its detection and visualization. The molecular targets and pathways involved include:
Binding to Specific Molecules: this compound binds to specific ions or molecules, causing a change in its fluorescence.
Fluorescence Resonance Energy Transfer (FRET): This compound can participate in FRET, where energy transfer occurs between two fluorescent molecules, enhancing its detection capabilities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ds-en: A similar fluorescent ligand with different binding properties.
Ds-AMP: Another fluorescent ligand used for nitric oxide detection.
Ds-AQ: A fluorescent ligand with unique spectral properties.
Uniqueness of Ds-HAPP
This compound is unique due to its dual fluorophore structure, combining anthrancenyl and dansyl groups. This dual structure enhances its fluorescent properties, making it highly sensitive and specific for various applications .
Propriétés
Formule moléculaire |
C22H35N5O2S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H35N5O2S/c1-25(2)21-9-3-8-20-19(21)7-4-10-22(20)30(28,29)24-12-6-14-27-17-15-26(16-18-27)13-5-11-23/h3-4,7-10,24H,5-6,11-18,23H2,1-2H3 |
Clé InChI |
CLSUMSBNEOQICI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCN(CC3)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)
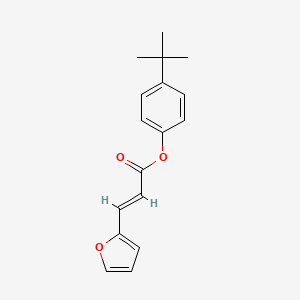


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)


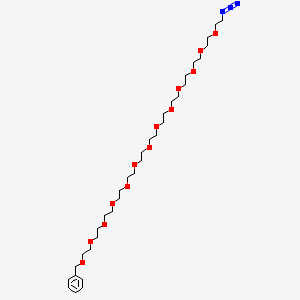
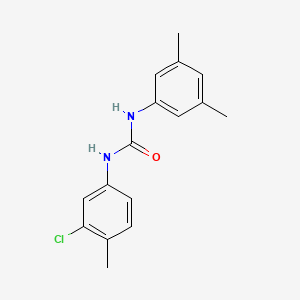
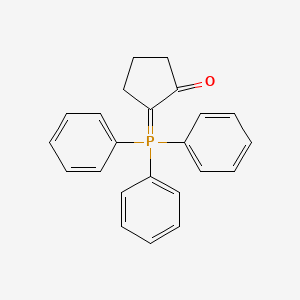
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)

